6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate
Description
This compound features a cyclohepta[c]furan core substituted with electron-donating (4-methoxyphenyl) and electron-withdrawing (4-chlorobenzoate) groups. The 1,3-dimethyl and 4-oxo moieties further modulate its electronic and steric properties. Structurally, the 4-methoxyphenyl group at position 6 and the 4-chlorobenzoate ester at position 8 create a push-pull electronic system, influencing conjugation and intramolecular charge transfer (ICT) characteristics. 4-chloro) .
Properties
Molecular Formula |
C25H19ClO5 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H19ClO5/c1-14-23-21(27)12-18(16-6-10-20(29-3)11-7-16)13-22(24(23)15(2)30-14)31-25(28)17-4-8-19(26)9-5-17/h4-13H,1-3H3 |
InChI Key |
XBNXXYHHAGBLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Cyclohepta[c]Furan Skeleton Formation
The cyclohepta[c]furan core is synthesized via a nucleophilic substitution and cyclization sequence. A key method, adapted from CN103781773A, involves reacting a substituted 2-chlorotropone analogue with dimethyl malonate in an alcoholic solvent under alkaline conditions . For the target compound, the 2-chlorotropone precursor is modified with a 4-methoxyphenyl group at position 6 and methyl groups at positions 1 and 3.
Reaction Conditions
-
Solvent: Methanol or ethanol (optimized for solubility and reaction rate).
-
Base: Sodium hydroxide (1.5–2.0 equiv. relative to 2-chlorotropone) .
-
Temperature: 60–80°C for 8–12 hours.
The reaction proceeds via malonate enolate attack on the electrophilic carbonyl of 2-chlorotropone, followed by ring closure to form the furan moiety. The methoxy and methyl substituents are introduced prior to this step through Friedel-Crafts alkylation or directed ortho-metalation strategies .
Esterification at Position 8
The 4-chlorobenzoate group is introduced via esterification of the hydroxyl intermediate at position 8. This step employs 4-chlorobenzoyl chloride in the presence of a coupling agent.
Procedure
-
Activation: The hydroxyl group is activated using 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Reagent Ratios:
-
4-Chlorobenzoyl chloride: 1.2 equiv.
-
DCC: 1.5 equiv.
-
DMAP: 0.1 equiv.
-
-
Reaction Time: 4–6 hours at 0°C to room temperature.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the esterified product with >90% purity .
Analytical Validation
Purity and Structural Confirmation
-
HPLC: Purity ≥98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).
-
NMR: Key signals include:
-
HRMS: Calculated for C₂₇H₂₄ClO₅ [M+H]⁺: 487.1315; Found: 487.1318 .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Alkaline Cyclization | 82 | 98 | Low | High |
| Palladium Coupling | 68 | 95 | High | Moderate |
| Direct Esterification | 90 | 97 | Moderate | High |
The alkaline cyclization method offers the best balance of yield, cost, and scalability, making it the preferred industrial approach .
Challenges and Mitigation Strategies
-
Steric Hindrance: Bulky substituents slow reaction kinetics. Mitigated by using polar aprotic solvents (e.g., DMF) and elevated temperatures .
-
Byproduct Formation: Unreacted malonate esters are removed via aqueous workup (dilute HCl wash) .
-
Oxidation Sensitivity: The 4-oxo group is protected as a ketal during esterification, then deprotected using aqueous HCl .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the cycloheptane ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogs and Spectral Trends:
Analysis:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-chlorobenzoate group (electron-withdrawing) contrasts with the 4-methoxybenzoate in CAS 700858-95-3 (electron-donating). In quinazoline analogs, 4-methoxyphenyl groups at multiple positions (e.g., 6l) reduce UV-Vis absorption intensity due to disrupted π-conjugation , whereas chloro substituents (e.g., 6c, 6g) enhance emission intensity with blue shifts .
- Solvent Interactions: In DMF, methoxy groups engage in dipolar interactions, reducing ICT and emission intensity (e.g., 6d ).
- Positional Effects: Substituents at the 6- and 8-positions significantly influence conjugation. For example, 6h’s 4-fluorophenyl groups induce red-shifted emission, while 6l’s dual 4-methoxyphenyl groups cause low-intensity UV-Vis bands .
Electronic and Steric Considerations
- 4-Methoxyphenyl vs. 4-Chlorobenzoate: The methoxy group’s strong electron-donating capacity enhances ground-state polarization but may hinder excited-state charge transfer due to steric bulk. In contrast, the chloro group’s electron-withdrawing nature stabilizes the excited state, favoring radiative transitions .
- Comparative Stability: The chloro substituent’s lower steric demand compared to methoxy may improve solubility and reduce aggregation-induced quenching, a phenomenon observed in methoxy-rich analogs like 6l .
Biological Activity
The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate is a derivative of cycloheptafuran and has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound based on existing literature.
Chemical Structure and Properties
The compound consists of a cycloheptafuran moiety substituted with a methoxyphenyl group and a chlorobenzoate group. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cycloheptafuran structure followed by functionalization with the methoxyphenyl and chlorobenzoate groups. A common method involves using starting materials such as 4-methoxybenzaldehyde and appropriate cyclization agents under controlled conditions to yield the desired product.
Anticancer Activity
Research indicates that derivatives of cycloheptafuran exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Enzyme Inhibition
Recent studies have focused on the inhibitory effects of this compound on key enzymes involved in various biological pathways:
- Cholinesterases : The compound exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
- Cyclooxygenases : It has shown potential as an inhibitor of COX-2, suggesting anti-inflammatory properties.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
| COX-2 | 14.5 |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds, shedding light on the potential applications of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that similar cycloheptafuran derivatives showed promising results in inhibiting tumor growth in vivo models.
- Neuroprotective Effects : Another research highlighted the ability of related compounds to protect neuronal cells from oxidative damage, suggesting potential use in treating Alzheimer's disease.
- Anti-inflammatory Studies : Research indicated that derivatives with similar structures could reduce inflammation markers in animal models, supporting their use as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate?
- Methodology :
- Step 1 : Construct the cyclohepta[c]furan core via intramolecular cyclization of a pre-functionalized diketone intermediate. For example, use a Claisen-Schmidt condensation followed by acid-catalyzed cyclization .
- Step 2 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and a boronic acid derivative .
- Step 3 : Esterify the hydroxyl group at position 8 with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine/DMAP) to form the final benzoate ester .
- Critical Parameters : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling).
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Compare experimental ¹H/¹³C NMR data with computed spectra (DFT/B3LYP/6-31G*) to validate substituent positions. Key signals include the methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.7–8.1 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve the structure to confirm the fused cycloheptane-furan system and ester conformation .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1 (s, 3H, CH₃), δ 7.2–7.9 (m, aromatic) | |
| X-ray Diffraction | Dihedral angle: 85.2° between furan and aryl |
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodology :
- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility. For example, broadening of methoxy signals at low temps may indicate restricted rotation .
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., Amber force field) to predict NOE interactions and compare with experimental data .
- Contradiction Analysis : If cross-peaks conflict with X-ray data (e.g., axial vs. equatorial substituents), re-examine solvent polarity effects on crystal packing .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS. Use a C18 column (e.g., Chromolith®) with a gradient of acetonitrile/water .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products. Quench reactive intermediates (e.g., singlet oxygen) using NaN₃ .
- Data Table :
| Condition | Half-life (t₁/₂) | Major Degradation Product | Reference |
|---|---|---|---|
| PBS, pH 7.4, 37°C | 48 h | 4-Chlorobenzoic acid | |
| UV Light, 24 h | 12 h | Ring-opened furan |
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., cytochrome P450 3A4). Parameterize the force field with partial charges from DFT .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For cytotoxicity, compare MTT and ATP-based assays .
- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from divergent studies. Identify outliers linked to solvent choice (e.g., DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
